2,4-Dichlorophenethyl bromide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves bromination and chlorination steps, where specific reagents are used to introduce bromo and chloro groups into organic molecules. For instance, the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate involves the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine, showcasing a method that could potentially be adapted for synthesizing 2,4-Dichlorophenethyl bromide (Nazeer et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-Dichlorophenethyl bromide is characterized by their crystal structures and interactions. For instance, the structure of (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one shows two substituted benzene rings bridged by a prop-2-en-1-one group, indicating how halogen atoms affect the overall molecular configuration (Fun et al., 2008).
Chemical Reactions and Properties
The reactivity and chemical behavior of chloro and bromo compounds are influenced by the presence of these halogens. For example, the reaction of 1Н,2Н,3Н,4Н-pyrido[4,3-d]pyrimidinium bromide derivatives with molecular iodine provides insights into the reactivity of brominated compounds, potentially applicable to understanding the chemical reactions involving 2,4-Dichlorophenethyl bromide (Chernov'yants et al., 2012).
Physical Properties Analysis
Physical properties such as boiling point, melting point, and solubility are critical for understanding the behavior of chemical compounds. While specific data for 2,4-Dichlorophenethyl bromide is not provided, analogous compounds exhibit detailed physical constants that can guide the prediction of its physical properties (Yang Feng-ke, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other compounds, are essential for practical applications. The electrochemically reductive dechlorination study of 2,4-dichlorophenol to understand its dechlorination pathway and final products provides a basis for exploring the chemical properties of chlorinated and brominated compounds, which could be extrapolated to 2,4-Dichlorophenethyl bromide (Sun et al., 2013).
Scientific Research Applications
Electrochemical Sensors
A novel electrochemical sensor for 2,4-dichlorophenol was developed using a nanocomposite of carbon dots, hexadecyltrimethyl ammonium bromide, and chitosan. This sensor showed excellent electrocatalytic activity and was successfully applied in wastewater treatment (Yu et al., 2016).
DNA Interaction Studies
An in vitro study analyzed the interaction of 2,4-dichlorophenoxyacetic acid with DNA, using various spectroscopic and voltammetric techniques. This study found that 2,4-D is a groove binder of DNA and does not affect ethidium bromide-bound DNA, indicating its specific interaction mechanism (Ahmadi & Bakhshandeh, 2009).
Dechlorination Processes
Research on the electrochemical reductive dechlorination of 2,4-dichlorophenol in aqueous solution on a palladium/polymeric pyrrole-cetyl trimethyl ammonium bromide/foam-nickel electrode showed complete removal of 2,4-DCP, with potential applications in dechlorination processes with high effectiveness and low cost (Sun et al., 2013).
Environmental Impact Assessment
A scientometric review on the toxicity of 2,4-D herbicide highlighted the need for future research in molecular biology, especially in gene expression and pesticide degradation, to understand its environmental impact (Zuanazzi et al., 2020).
Quantitative Determination
A sensitive electrochemical sensor based on a nanocomposite of ZnSe quantum dots and cetyltrimethylammonium bromide was used for the quantitative determination of chlorophenols, including 2,4-dichlorophenol, in wastewater (Li et al., 2013).
Titrimetric Determination
Bromine chloride was used as a standard reagent in the titrimetric determination of organic compounds, including 2,4-dichlorophenol (Verma et al., 1978).
properties
IUPAC Name |
1-(2-bromoethyl)-2,4-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTSTVKJPXWNIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445794 | |
Record name | 2,4-Dichlorophenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenethyl bromide | |
CAS RN |
108649-59-8 | |
Record name | 2,4-Dichlorophenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichlorophenethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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